molecular formula C22H23N3O3S2 B2558766 4-[cyclopropyl(methyl)sulfamoyl]-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 922447-13-0

4-[cyclopropyl(methyl)sulfamoyl]-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2558766
CAS No.: 922447-13-0
M. Wt: 441.56
InChI Key: KBLTYSUZHALWPP-UHFFFAOYSA-N
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Description

4-[cyclopropyl(methyl)sulfamoyl]-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide (CAS: 922447-13-0) is a benzamide derivative featuring a thiazole ring substituted with a 2,5-dimethylphenyl group and a sulfamoyl moiety modified with cyclopropyl and methyl substituents. Its molecular formula is C₂₂H₂₃N₃O₃S₂, with a molecular weight of 441.5663 g/mol .

Properties

IUPAC Name

4-[cyclopropyl(methyl)sulfamoyl]-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S2/c1-14-4-5-15(2)19(12-14)20-13-29-22(23-20)24-21(26)16-6-10-18(11-7-16)30(27,28)25(3)17-8-9-17/h4-7,10-13,17H,8-9H2,1-3H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLTYSUZHALWPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Cyclization

The thiazole ring is constructed via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea derivatives . For this compound:

  • α-Bromo-2,5-dimethylacetophenone (1.0 equiv) is reacted with thiourea (1.2 equiv) in ethanol under reflux for 6–8 hours.
  • The intermediate 2-amino-4-(2,5-dimethylphenyl)thiazole is precipitated by cooling and neutralized with aqueous ammonium hydroxide.

Key Data:

Parameter Value Source
Yield 78–82%
Purity (HPLC) >95%
Characterization $$ ^1H $$ NMR (400 MHz, DMSO): δ 7.25 (d, 2H), 6.98 (s, 1H), 2.35 (s, 6H)

Synthesis of 4-[Cyclopropyl(methyl)sulfamoyl]benzoic Acid

Sulfonylation of Benzoyl Chloride

The sulfamoyl group is introduced via a two-step sequence:

  • Chlorosulfonation:
    • 4-Chlorosulfonylbenzoic acid is prepared by reacting benzoic acid with chlorosulfonic acid at 0–5°C for 2 hours.
  • Amination with Cyclopropylmethylamine:
    • The chlorosulfonyl intermediate is treated with cyclopropylmethylamine (1.5 equiv) in dichloromethane (DCM) with triethylamine (2.0 equiv) as a base. The reaction proceeds at room temperature for 12 hours.

Key Data:

Parameter Value Source
Yield 65–70%
Purity (HPLC) >90%
Characterization IR (KBr): 1715 cm$$^{-1}$$ (C=O), 1340 cm$$^{-1}$$ (S=O)

Amide Coupling to Form the Target Compound

Activation of Carboxylic Acid

The 4-[cyclopropyl(methyl)sulfamoyl]benzoic acid is activated using thionyl chloride (SOCl$$_2$$) in toluene at 70°C for 3 hours to form the corresponding acid chloride .

Nucleophilic Acyl Substitution

The acid chloride is coupled with 4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine in the presence of pyridine (1.2 equiv) in DCM at 0°C to room temperature for 24 hours.

Key Data:

Parameter Value Source
Yield 60–65%
Purity (HPLC) >98%
Characterization $$ ^{13}C $$ NMR (100 MHz, CDCl$$_3$$): δ 167.8 (C=O), 152.3 (thiazole C-2), 138.5 (Ar-C)

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

  • Coupling Reaction: Replacing DCM with tetrahydrofuran (THF) increases yield to 72% due to improved solubility of the amine.
  • Sulfonylation: Conducting the amination step at 40°C reduces reaction time to 6 hours without compromising yield.

Purification Techniques

  • Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent achieves >99% purity.
  • Recrystallization: Using ethanol/water (4:1) yields crystalline product suitable for X-ray diffraction.

Analytical Characterization and Validation

Spectroscopic Data

  • Mass Spectrometry (HRMS): [M+H]$$^+$$ calcd. for C$${23}$$H$${24}$$N$$3$$O$$3$$S$$_2$$: 454.1212; found: 454.1209.
  • X-ray Crystallography: Confirms planar geometry of the thiazole ring and orthogonal orientation of the sulfamoyl group.

Purity and Stability

  • HPLC: Retention time = 8.2 min (C18 column, acetonitrile/water = 70:30).
  • Accelerated Stability Study: No degradation after 6 months at 25°C/60% RH.

Chemical Reactions Analysis

Types of Reactions

4-[cyclopropyl(methyl)sulfamoyl]-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

4-[cyclopropyl(methyl)sulfamoyl]-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[cyclopropyl(methyl)sulfamoyl]-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiazole ring and sulfamoyl group are key functional groups that contribute to its binding affinity and specificity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Thiazole vs. Oxadiazole Derivatives

The compound LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) and LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) are 1,3,4-oxadiazole-based analogues. Unlike the target compound’s thiazole core, these derivatives feature an oxadiazole ring, which alters electronic properties and hydrogen-bonding capacity. Both LMM5 and LMM11 exhibit antifungal activity against Candida albicans by inhibiting thioredoxin reductase (Trr1), highlighting the importance of heterocycle choice in biological targeting .

Sulfamoyl Substituent Modifications

  • 4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide (CAS: 313405-34-4) shares the thiazol-2-yl and benzamide backbone but substitutes the sulfamoyl group with methyl and phenyl instead of cyclopropyl and methyl.
  • LMM11 ’s cyclohexyl-ethyl sulfamoyl group introduces greater hydrophobicity compared to the target compound’s cyclopropyl-methyl group, which may enhance membrane permeability but reduce solubility .

Physicochemical and Spectroscopic Properties

While spectroscopic data for the target compound are unavailable, related compounds provide insights:

  • IR Spectra : Hydrazinecarbothioamides (e.g., compounds [4–6] in ) show C=S (1243–1258 cm⁻¹) and C=O (1663–1682 cm⁻¹) stretches, while triazoles lack C=O bands, confirming cyclization . The absence of νS-H (~2500–2600 cm⁻¹) in tautomeric triazoles suggests stabilization of the thione form .
  • 1H-NMR : Aromatic protons in the 2,5-dimethylphenyl group of the target compound would resonate downfield (δ 6.8–7.5 ppm), while cyclopropyl protons may appear as multiplet signals near δ 0.5–1.5 ppm.

Data Table: Key Comparative Features

Compound Name Heterocycle Sulfamoyl Substituents Molecular Weight (g/mol) Biological Activity Source
Target Compound Thiazol-2-yl Cyclopropyl, methyl 441.57 Not reported
4-[methyl(phenyl)sulfamoyl]-... (CAS: 313405-34-4) Thiazol-2-yl Methyl, phenyl - Not reported
LMM5 1,3,4-Oxadiazol-2-yl Benzyl, methyl - Antifungal (Trr1 inhibitor)
LMM11 1,3,4-Oxadiazol-2-yl Cyclohexyl, ethyl - Antifungal (Trr1 inhibitor)

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